Cas no 21797-56-8 (3,4,4-trimethylpent-2-enoic acid)

3,4,4-Trimethylpent-2-enoic acid is an unsaturated carboxylic acid featuring a branched alkyl chain and a double bond at the 2-position. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for producing fine chemicals and specialty polymers. Its sterically hindered structure can influence reaction pathways, offering selectivity in carboxylation and addition reactions. The compound’s stability and defined molecular geometry also make it suitable for applications in pharmaceutical and agrochemical research, where precise functionalization is critical. Its compatibility with common organic solvents further enhances its utility in laboratory and industrial settings.
3,4,4-trimethylpent-2-enoic acid structure
21797-56-8 structure
商品名:3,4,4-trimethylpent-2-enoic acid
CAS番号:21797-56-8
MF:C8H14O2
メガワット:142.196
MDL:MFCD11172805
CID:3911000
PubChem ID:13929101

3,4,4-trimethylpent-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 2-Pentenoic acid, 3,4,4-trimethyl-, (E)-
    • 3,4,4-trimethylpent-2-enoic acid
    • CS-0457846
    • EN300-93916
    • MFCD11172805
    • DB-362276
    • (E)-3,4,4-Trimethylpent-2-enoic acid
    • 99799-04-9
    • AKOS009220966
    • 983-858-7
    • 3,4,4-trimethylpent-2-enoicacid
    • (2E)-3,4,4-trimethylpent-2-enoic acid
    • 21797-56-8
    • EN300-299062
    • SCHEMBL5507895
    • BS-23890
    • MDL: MFCD11172805
    • インチ: InChI=1S/C8H14O2/c1-6(5-7(9)10)8(2,3)4/h5H,1-4H3,(H,9,10)/b6-5+
    • InChIKey: NFLSFCFOAOZXFO-AATRIKPKSA-N

計算された属性

  • せいみつぶんしりょう: 142.099379685Da
  • どういたいしつりょう: 142.099379685Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 37.3Ų

3,4,4-trimethylpent-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-299062-5.0g
(2E)-3,4,4-trimethylpent-2-enoic acid
21797-56-8 95%
5g
$240.0 2023-05-30
Enamine
EN300-93916-0.5g
3,4,4-trimethylpent-2-enoic acid
21797-56-8 95.0%
0.5g
$397.0 2025-02-21
Enamine
EN300-93916-5.0g
3,4,4-trimethylpent-2-enoic acid
21797-56-8 95.0%
5.0g
$1199.0 2025-02-21
Enamine
EN300-93916-0.25g
3,4,4-trimethylpent-2-enoic acid
21797-56-8 95.0%
0.25g
$381.0 2025-02-21
Enamine
EN300-299062-2.5g
(2E)-3,4,4-trimethylpent-2-enoic acid
21797-56-8 95%
2.5g
$140.0 2023-05-30
Enamine
EN300-299062-1.0g
(2E)-3,4,4-trimethylpent-2-enoic acid
21797-56-8 95%
1g
$80.0 2023-05-30
Enamine
EN300-93916-10.0g
3,4,4-trimethylpent-2-enoic acid
21797-56-8 95.0%
10.0g
$1778.0 2025-02-21
A2B Chem LLC
AV36317-5g
3,4,4-trimethylpent-2-enoic acid
21797-56-8 95%
5g
$288.00 2024-01-01
A2B Chem LLC
AV36317-1g
3,4,4-trimethylpent-2-enoic acid
21797-56-8 95%
1g
$120.00 2024-01-01
A2B Chem LLC
AV36317-250mg
3,4,4-trimethylpent-2-enoic acid
21797-56-8 95%
250mg
$78.00 2024-01-01

3,4,4-trimethylpent-2-enoic acid 関連文献

3,4,4-trimethylpent-2-enoic acidに関する追加情報

Introduction to 3,4,4-trimethylpent-2-enoic acid (CAS No. 21797-56-8)

3,4,4-trimethylpent-2-enoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 21797-56-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This branched-chain carboxylic acid features a conjugated system with a double bond, making it a versatile intermediate in synthetic chemistry and a subject of interest in biochemical pathways. Its unique structural properties have garnered attention for potential applications in drug development and material science.

The molecular formula of 3,4,4-trimethylpent-2-enoic acid is C₈H₁₄O₂, reflecting its composition of eight carbon atoms, fourteen hydrogen atoms, and two oxygen atoms. The presence of three methyl groups at the 3rd, 4th, and 4th positions relative to the double bond contributes to its stability and reactivity. This compound is particularly notable for its role as a precursor in the synthesis of more complex molecules, including certain pharmaceutical intermediates and specialty chemicals.

In recent years, 3,4,4-trimethylpent-2-enoic acid has been explored for its potential biological activities. Research has indicated that this compound may exhibit anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The conjugated double bond system is hypothesized to enhance its bioavailability and interaction with biological targets. Additionally, studies suggest that derivatives of this compound could serve as scaffolds for designing novel therapeutic agents targeting neurological disorders.

The synthesis of 3,4,4-trimethylpent-2-enoic acid typically involves catalytic processes such as hydroformylation or oxidation of appropriate precursors. Advanced synthetic methodologies have been developed to improve yield and purity, making it more accessible for industrial and research applications. Recent advancements in green chemistry have also focused on optimizing these processes to minimize environmental impact while maintaining high efficiency.

One of the most compelling aspects of 3,4,4-trimethylpent-2-enoic acid is its utility in polymer chemistry. Its structural features make it a valuable monomer or modifier for creating polymers with enhanced mechanical properties and thermal stability. Researchers are investigating its incorporation into biodegradable plastics and high-performance composites to address sustainability challenges in material science.

The pharmacological potential of 3,4,4-trimethylpent-2-enoic acid has been further explored through computational modeling and high-throughput screening. These approaches have identified promising lead compounds for drug discovery programs targeting metabolic diseases and cancer. The compound’s ability to interact with enzymes and receptors suggests it could be repurposed for existing therapeutic indications or developed into entirely new treatments.

Industrial applications of 3,4,4-trimethylpent-2-enoic acid are also expanding beyond traditional chemical manufacturing. Its role as an additive in agrochemicals has been investigated due to its potential to enhance plant growth regulators or act as a natural pesticide. Such applications align with global trends toward sustainable agriculture and reducing reliance on synthetic chemicals.

The future directions for research on 3,4,4-trimethylpent-2-enoic acid are multifaceted. Continued investigation into its biochemical pathways may uncover novel therapeutic targets or reveal mechanisms underlying certain diseases. Additionally, innovations in synthetic biology could enable more efficient production methods using engineered microorganisms or cell-free systems.

In conclusion,3,4,4-trimethylpent-2-enoic acid (CAS No. 21797-56-8) represents a compound of considerable scientific interest across multiple disciplines. Its unique structural attributes and functional versatility position it as a key player in both academic research and industrial development. As our understanding of its properties grows, this molecule is likely to play an increasingly important role in shaping advancements in pharmaceuticals, materials science, and sustainable technologies.

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